molecular formula C24H21N3O3S2 B2823173 1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 839700-22-0

1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B2823173
CAS No.: 839700-22-0
M. Wt: 463.57
InChI Key: MNOLKBPXEHHZFY-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic carboxamide featuring a tetrahydrothieno[2,3-c]isoquinoline core substituted with a thiophene ring at position 5, a 1,3-benzodioxole-derived methylamine group at the carboxamide nitrogen, and an amino group at position 1. The benzodioxole moiety may enhance metabolic stability, while the thiophene and tetrahydroisoquinoline components could contribute to binding affinity or conformational rigidity .

Properties

IUPAC Name

1-amino-N-(1,3-benzodioxol-5-ylmethyl)-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c25-20-19-14-4-1-2-5-15(14)21(18-6-3-9-31-18)27-24(19)32-22(20)23(28)26-11-13-7-8-16-17(10-13)30-12-29-16/h3,6-10H,1-2,4-5,11-12,25H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLKBPXEHHZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C2C4=CC=CS4)SC(=C3N)C(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Tetrahydrothieno[2,3-c]isoquinoline Derivatives

  • Morpholinyl/Pyrrole-Substituted Analogs: Compounds like N-(4-methoxybenzylidene)-5-morpholin-4-yl-1-(1H-pyrrol-1-yl)-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide () share the tetrahydrothieno[2,3-c]isoquinoline core but differ in substituents.
  • Hexahydroquinoline Derivatives: Compounds such as 4-(1,3-benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-hexahydro-3-quinolinecarboxamide () replace the thieno-isoquinoline core with a hexahydroquinoline system. The reduced aromaticity and increased saturation may decrease rigidity, affecting target engagement .

Substituent Effects

  • Benzodioxole vs. Benzothiazole: The compound 3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-7,7-dimethyl-5-oxo-4-phenyl-thieno[2,3-b]quinoline-2-carboxamide () replaces the benzodioxole group with a benzothiazole. Benzothiazole’s electron-withdrawing properties and planar structure may enhance π-π stacking but reduce metabolic stability compared to the benzodioxole’s electron-donating methylenedioxy bridge .
  • Thiophene vs. Oxadiazole: In N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide (), an oxadiazole replaces the thiophene.

Functional Group Modifications

  • Amino Group vs. Nitro Group: The amino group at position 1 in the target compound contrasts with nitro-substituted analogs like 5-nitro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophenecarboxamide ().

Key Research Findings

  • Synthetic Accessibility : The target compound’s benzodioxole and thiophene substituents are synthetically tractable via amide coupling (similar to ’s N-benzyl-5-(3-hydroxyphenylthiophene)pentaneamide using EDC•HCl/HOBt) .
  • Metabolic Stability: Benzodioxole derivatives (e.g., ’s 3-amino-6-(1,3-benzodioxol-5-yl)-thieno[2,3-b]pyridine-2-carboxamide) exhibit prolonged half-lives in vitro compared to benzothiazole or nitro-substituted analogs .
  • Target Selectivity : Thiophene-containing analogs (’s 5-(3-hydroxyphenylthiophene)pentaneamides) show higher affinity for serotonin receptors, suggesting the target compound’s thiophene may confer similar selectivity .

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